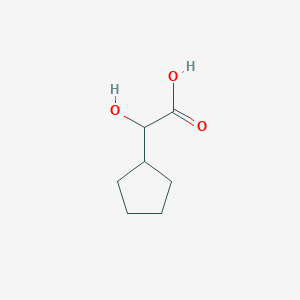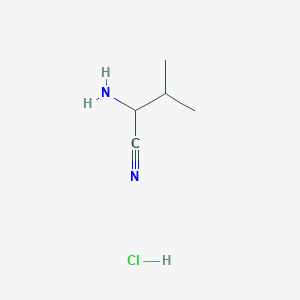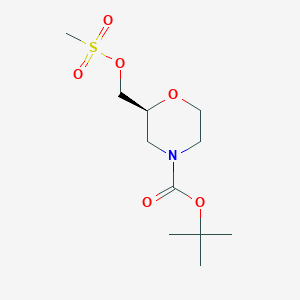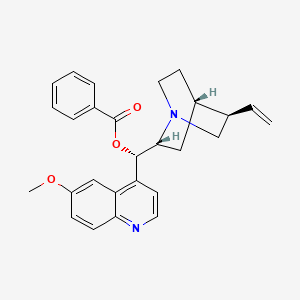
3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Overview
Description
3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, also known as Clomazone, is a herbicide that is commonly used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the family of isoxazoles and is known for its ability to inhibit the biosynthesis of carotenoids in plants.
Mechanism of Action
3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one inhibits the biosynthesis of carotenoids by targeting the enzyme phytoene desaturase, which is involved in the conversion of phytoene to lycopene. This leads to the accumulation of phytoene and the depletion of lycopene, which disrupts the photosynthetic process and ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to have a low toxicity to mammals and birds, but it can be harmful to aquatic organisms and non-target plants. It has also been shown to have an impact on soil microbial communities, which can affect nutrient cycling and soil health. In addition, 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been found to have a negative impact on the growth and development of some crops, particularly soybeans.
Advantages and Limitations for Lab Experiments
3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is a useful tool for studying the biosynthesis of carotenoids and the impact of herbicides on plant physiology. It is relatively easy to use and has a high degree of selectivity for certain weeds. However, its impact on non-target organisms and the environment must be carefully considered, and appropriate safety precautions should be taken when handling and disposing of the chemical.
Future Directions
There are several areas of research that could be explored in the future related to 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one. One area is the development of new herbicides that have a lower impact on the environment and non-target organisms. Another area is the study of the impact of 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one on soil microbial communities and nutrient cycling. Finally, the development of new crop varieties that are more resistant to 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one could also be explored.
Conclusion:
In conclusion, 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is a herbicide that is widely used in agriculture to control weeds. It works by inhibiting the biosynthesis of carotenoids in plants, which leads to the disruption of photosynthesis and ultimately the death of the plant. While it has been extensively studied for its herbicidal properties, its impact on the environment and non-target organisms must be carefully considered. Further research is needed to develop new herbicides that are more environmentally friendly and to explore the impact of 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one on soil microbial communities and nutrient cycling.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. Its mode of action involves the inhibition of the biosynthesis of carotenoids, which are essential pigments in plants. This leads to the disruption of photosynthesis and ultimately the death of the plant.
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBOPNZFPCHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50821601 | |
| Record name | 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50821601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
CAS RN |
607717-57-7 | |
| Record name | 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50821601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[(2-Methylbenzoyl)amino]carbamoyl]benzoic acid](/img/structure/B3146687.png)



![[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B3146712.png)


![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)



